molecular formula C10H7BrINO B1629417 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone CAS No. 1000343-41-8

1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone

Cat. No.: B1629417
CAS No.: 1000343-41-8
M. Wt: 363.98 g/mol
InChI Key: IDLGVLSQKBYYGL-UHFFFAOYSA-N
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Description

1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and iodine atoms on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone typically involves the bromination and iodination of an indole precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . Subsequent bromination and iodination steps can be carried out using reagents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl), respectively . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The presence of bromine and iodine atoms can enhance its binding affinity to certain enzymes or receptors. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation . The compound may also inhibit specific enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:

These compounds share similar chemical properties but may exhibit different biological activities due to the variations in their substituents.

Properties

IUPAC Name

1-(5-bromo-7-iodoindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLGVLSQKBYYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=CC(=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646833
Record name 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-41-8
Record name 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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